molecular formula C32H36MgN4 B224626 Etiochlorin CAS No. 15006-36-7

Etiochlorin

Cat. No. B224626
CAS RN: 15006-36-7
M. Wt: 501 g/mol
InChI Key: IBOZSWBESJFYFG-UHFFFAOYSA-N
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Description

Etiochlorin is a natural pigment that belongs to the class of chlorins, which are tetrapyrrole macrocycles. It is found in various organisms, including algae, bacteria, and higher plants. Etiochlorin has been extensively studied for its potential applications in scientific research, particularly in the fields of photodynamic therapy and bioimaging. In

Scientific Research Applications

Etiochlorin has been widely used in scientific research due to its unique photophysical and photochemical properties. It has been studied for its potential applications in photodynamic therapy, which is a non-invasive treatment for cancer and other diseases. In this therapy, etiochlorin is activated by light to produce reactive oxygen species that can kill cancer cells. Etiochlorin has also been used in bioimaging, where it can be used as a fluorescent probe to visualize cellular structures and processes.

Mechanism Of Action

The mechanism of action of etiochlorin in photodynamic therapy involves the production of reactive oxygen species (ROS) upon activation by light. ROS can damage cellular components, including proteins, lipids, and DNA, leading to cell death. In bioimaging, etiochlorin can be excited by light to emit fluorescence, which can be detected and used to visualize cellular structures and processes.

Biochemical And Physiological Effects

Etiochlorin has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. These effects are mediated by the production of ROS upon activation by light, which can trigger signaling pathways that regulate cellular processes.

Advantages And Limitations For Lab Experiments

Etiochlorin has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its tendency to aggregate in solution, which can affect its photophysical and photochemical properties.

Future Directions

There are several future directions for the study of etiochlorin, including the development of new synthesis methods, the optimization of its photophysical and photochemical properties, and the exploration of its potential applications in other fields, such as optoelectronics and sensing. Additionally, the use of etiochlorin in combination with other therapies, such as chemotherapy and immunotherapy, could enhance its therapeutic efficacy and reduce its side effects.

Synthesis Methods

Etiochlorin can be synthesized through several methods, including the reaction of chlorophyll a with strong acids or bases, the reaction of pheophytin a with strong acids, and the reaction of porphyrinogen with methyl vinyl ketone. The most commonly used method is the reaction of chlorophyll a with strong acids, which involves the removal of the magnesium ion from the porphyrin ring and the formation of the ethyl ester of etiochlorin.

properties

CAS RN

15006-36-7

Product Name

Etiochlorin

Molecular Formula

C32H36MgN4

Molecular Weight

501 g/mol

IUPAC Name

magnesium;2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide

InChI

InChI=1S/C32H36N4.Mg/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2

InChI Key

IBOZSWBESJFYFG-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Mg+2]

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Mg+2]

synonyms

etiochlorin
magnesium etiochlorin

Origin of Product

United States

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